![molecular formula C8H11N3O B13178871 4-(aminomethyl)-N-methylpyridine-2-carboxamide](/img/structure/B13178871.png)
4-(aminomethyl)-N-methylpyridine-2-carboxamide
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Overview
Description
4-(aminomethyl)-N-methylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position and a carboxamide group at the 2-position of the pyridine ring, with an additional methyl group attached to the nitrogen atom of the carboxamide. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-methylpyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)pyridine with N-methylisocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Another approach involves the use of 4-(aminomethyl)pyridine and N-methylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs automated systems for precise control of reaction parameters and to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines with reduced functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
It appears there may be a typo in the query. There is no known compound called "4-(aminomethyl)-N-methylpyridine-2-carboxamide". However, there are results for compounds with very similar names. This article will cover two compounds:
- 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
- 4-(aminomethyl)benzamide
Here's a detailed overview of their applications:
Pharmaceutical Industry
This compound is widely used as an intermediate in the synthesis of various pharmaceuticals . Its unique chemical structure makes it suitable for the development of novel drugs and therapeutic agents .
Agrochemicals
It serves as a key component in the formulation of effective agrochemicals, including herbicides, insecticides, and fungicides . It contributes to enhancing crop yield and protecting plants from harmful pests and diseases .
Research and Development
Scientists and researchers can utilize 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide in their studies related to organic synthesis, medicinal chemistry, and drug discovery . Its diverse applications make it an indispensable tool in the laboratory .
4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide has garnered attention for its potential therapeutic applications, particularly in oncology. Its biological activity primarily revolves around the inhibition of specific kinases and enzymes that play critical roles in tumor growth and proliferation. By modulating these pathways, it can disrupt the survival mechanisms of cancer cells, leading to reduced proliferation and increased apoptosis. The specific interactions with target enzymes are crucial for its efficacy against different types of cancers.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines, inhibiting their proliferation at low micromolar concentrations.
In Vivo Studies
In animal models, particularly those burdened with colon carcinoma, the compound has been observed to prolong survival and slow down cancer progression. This effect is attributed to its ability to suppress angiogenesis and induce apoptosis in tumor cells.
Ebola Virus Entry Inhibitors
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
4-(aminomethyl)-N-methylpyridine-2-carboxamide can be compared with other similar compounds such as:
4-(aminomethyl)pyridine: Lacks the carboxamide group, making it less versatile in certain applications.
N-methylpyridine-2-carboxamide: Lacks the aminomethyl group, affecting its reactivity and biological activity.
4-(aminomethyl)-N-ethylpyridine-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.
Biological Activity
4-(Aminomethyl)-N-methylpyridine-2-carboxamide, also known as a derivative of pyridine, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a unique structure that allows for interaction with various biological targets, making it a candidate for therapeutic applications, particularly in the fields of oncology and infectious disease.
Chemical Structure and Properties
The molecular formula for this compound is C8H10N2O, with a molecular weight of approximately 150.18 g/mol. Its structural components include a pyridine ring and an aminomethyl group, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antibacterial Properties : The compound has been evaluated for its efficacy against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which could be leveraged in drug design to target diseases associated with those enzymes.
Antibacterial Activity
A study conducted on similar compounds demonstrated their antibacterial efficacy against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli. The docking studies indicated strong interactions between these compounds and the active sites of β-lactamase enzymes, suggesting that this compound may exhibit similar properties due to structural similarities .
Compound | Target Bacteria | Activity |
---|---|---|
This compound | E. coli, Staphylococcus aureus | Moderate to high inhibition |
Anticancer Activity
Research on related compounds has shown promising results in vitro against various cancer cell lines. For instance, derivatives containing the 4-(aminomethyl)benzamide fragment were evaluated for their cytotoxicity against hematological and solid tumors. The results indicated that several derivatives demonstrated potent inhibitory activity against receptor tyrosine kinases associated with cancer progression .
Enzyme Inhibition
Inhibition studies reveal that the compound acts on key enzymes involved in metabolic pathways. For example, it has shown potential as a β-secretase inhibitor, which is relevant in the context of Alzheimer's disease treatment. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance inhibitory potency .
Case Studies
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against various bacteria using the agar diffusion method. The most effective compound exhibited significant inhibition zones against Bacillus subtilis and Escherichia coli.
- Cytotoxicity Assays : Compounds based on the aminopyridine scaffold were tested for cytotoxic effects using MTT assays across multiple tumor cell lines. Results indicated reduced toxicity compared to traditional chemotherapeutics, highlighting their potential as safer alternatives in cancer therapy .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-(aminomethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-10-8(12)7-4-6(5-9)2-3-11-7/h2-4H,5,9H2,1H3,(H,10,12) |
InChI Key |
GIKLDDRFUZHCIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)CN |
Origin of Product |
United States |
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